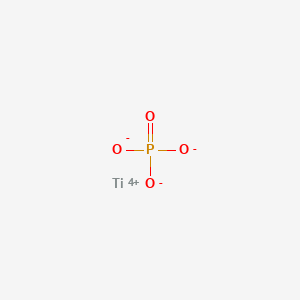
Titanium(IV) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium phosphate can be achieved through the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanium oxysulfate. The reaction typically involves mixing the solid precursor with phosphoric acid under controlled conditions to yield titanium phosphate . The optimal synthesis conditions include maintaining a specific temperature and pH to ensure the formation of a pure phase of titanium phosphate .
Industrial Production Methods: Industrial production of titanium phosphate often involves the use of crystalline titanium-containing precursors. The process is designed to be environmentally benign and cost-effective, with the reaction proceeding at stoichiometric consumption of the components. The synthesis typically takes 3-5 hours and does not require high-pressure vessels or organic templates .
化学反应分析
Types of Reactions: Titanium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions involving titanium phosphate include nitric acid, perchloric acid, and other oxidizing agents. The reactions are typically carried out under acidic conditions, with the concentration of the acid playing a crucial role in determining the speciation of titanium(IV) complexes .
Major Products Formed: The major products formed from the reactions of titanium phosphate depend on the specific reagents and conditions used. For example, the interaction with phosphoric acid can lead to the formation of various titanium orthophosphate complexes .
科学研究应用
Introduction to Titanium(IV) Phosphate
This compound can exist in various crystalline forms, such as α-Ti(HPO₄)₂·H₂O and γ-Ti(PO₄)(H₂PO₄)·2H₂O, which are synthesized through reactions involving titanium salts and phosphoric acid. These compounds are characterized by their unique ion-exchange properties and structural features that make them suitable for a range of applications.
Table 1: Synthesis Conditions for this compound
| Synthesis Method | Key Parameters | Resulting Phase |
|---|---|---|
| Precipitation | pH, temperature | Amorphous or crystalline TiP |
| Hydrothermal | Temperature (150-200°C), pressure | Crystalline phases |
| Sol-gel | Molar ratios of P:Ti | Fine powders |
Wastewater Treatment
This compound materials are extensively studied for their ability to remove heavy metals and radioactive ions from wastewater. Their ion-exchange capacity allows them to effectively bind metal ions such as lead (Pb²⁺), zinc (Zn²⁺), and copper (Cu²⁺).
- Case Study : A study demonstrated that TiP exhibited a maximum exchange capacity of approximately 6.4 meq/g for sodium uptake, which translates to about 3.4 meq/g for divalent metal ions under batch conditions .
Sorption Mechanisms
The sorption behavior of titanium phosphates is influenced by several factors:
- Crystallinity : Higher crystallinity often correlates with increased ion-exchange capacity.
- Structural features : The presence of different phosphate groups affects the binding sites available for ion exchange.
Table 2: Ion-Exchange Capacity of this compound
| Material Type | Ion-Exchange Capacity (meq/g) | Notes |
|---|---|---|
| TiP1 | 6.4 | High capacity for Na⁺ |
| TiP2 | 3.4 | Lower capacity for divalent ions |
| TiP3 | 4.1 | Enhanced performance in fixed-bed systems |
Catalytic Applications
This compound has shown promise as a catalyst in various chemical reactions due to its acidic properties and structural stability.
- Example : In organic synthesis, TiP can serve as a catalyst for esterification reactions, providing an efficient route for producing esters from carboxylic acids and alcohols.
Materials Science Applications
Titanium phosphate materials are being explored in the development of advanced composites and nanocomposites due to their thermal stability and mechanical properties.
作用机制
The mechanism of action of titanium phosphate involves its ability to interact with various ions and molecules. The compound’s ion-exchange capability is attributed to the presence of acidic sites in its structure, which allows it to bind and exchange ions effectively . The molecular targets and pathways involved in its action include the formation of stable complexes with metal ions and the facilitation of redox reactions .
相似化合物的比较
Similar Compounds: Similar compounds to titanium phosphate include zirconium phosphate and other transition metal phosphates. These compounds share similar properties, such as stability under high temperatures and acidic conditions .
Uniqueness: What sets titanium phosphate apart from its counterparts is its higher sorption capacity towards specific ions like cesium and strontium, making it particularly useful in the treatment of radioactive waste . Additionally, its unique electrochemical properties make it a valuable material for use in lithium batteries .
属性
CAS 编号 |
17017-57-1 |
|---|---|
分子式 |
O4PTi+ |
分子量 |
142.84 g/mol |
IUPAC 名称 |
titanium(4+);phosphate |
InChI |
InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |
InChI 键 |
SCZMHJCEJAGXRV-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
规范 SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
Key on ui other cas no. |
17017-57-1 |
相关CAS编号 |
13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |
同义词 |
titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















